molecular formula C10H19BO2 B6619104 2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1403904-88-0

2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6619104
CAS No.: 1403904-88-0
M. Wt: 182.07 g/mol
InChI Key: IXSCPVMCIYQEKY-UHFFFAOYSA-N
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Description

2-(But-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-BTM-DOB, is an organoboron compound that has recently been studied for its potential applications in scientific research. It is a colorless liquid at room temperature, and it is relatively stable and non-toxic. 2-BTM-DOB has been used in a variety of scientific research applications, such as organic synthesis, material science, and biochemistry.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized in different forms and its molecular structure analyzed. For instance, Li and Wang (2016) prepared a related compound and analyzed its molecular structure, revealing an extended conformation of the butyl group and a twisted conformation of the dioxaborolane ring (Li & Wang, 2016). Similarly, Clegg et al. (1996) studied a compound with two trigonal planar B atoms, each chelated by a pinacolate group, linked by a third pinacolate (Clegg et al., 1996).

Vibrational Properties and DFT Studies

  • Wu et al. (2021) synthesized compounds related to 2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, conducted vibrational properties studies, and performed DFT calculations for comparative analysis of spectroscopic data (Wu et al., 2021).

Chemical Synthesis Applications

  • Szudkowska‐Fratczak et al. (2014) reported the use of a similar compound in the highly selective synthesis of 1-substituted (E)-buta-1,3-dienes via palladium-catalyzed Suzuki–Miyaura cross-coupling (Szudkowska‐Fratczak et al., 2014).

Inhibitory Activity Study

  • Spencer et al. (2002) described the synthesis of compounds including 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and measured their inhibitory activity against serine proteases (Spencer et al., 2002).

Polymerization and Material Synthesis

  • Fischer et al. (2013) used a related compound in the preparation of nanoparticles from heterodifunctional polyfluorene building blocks, resulting in stable nanoparticles with bright fluorescence emission (Fischer et al., 2013).

Crystal Structure and DFT Studies

  • Liao et al. (2022) studied the crystal structure of a derivative of this compound and performed DFT studies for molecular structure analysis (Liao et al., 2022).

Properties

IUPAC Name

2-but-1-en-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h2,7H2,1,3-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSCPVMCIYQEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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